
1,3,5-Triazine-2,4-diamine, 1-(3-chlorophenyl)-1,6-dihydro-6,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “D 69” is a synthetic organic molecule known for its role as a phospholipase D inhibitor. It exhibits approximately 20-fold selectivity for phospholipase D1 over phospholipase D2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “D 69” involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of “D 69” may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as preparative liquid chromatography are employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
“D 69” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert “D 69” into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction can produce reduced naphthalene-2-carboxamide derivatives .
Applications De Recherche Scientifique
“D 69” has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in inhibiting phospholipase D, which is involved in various cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in targeting diseases related to phospholipase D activity.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of “D 69” involves its selective inhibition of phospholipase D1. By binding to the active site of the enzyme, “D 69” prevents the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline. This inhibition affects various cellular signaling pathways and can modulate cellular functions such as membrane trafficking, cytoskeletal organization, and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compound 68: Another phospholipase D inhibitor with different selectivity profiles.
Compound 70: A structurally similar compound with variations in the benzimidazole moiety.
Uniqueness
“D 69” stands out due to its high selectivity for phospholipase D1 over phospholipase D2, making it a valuable tool for studying the specific roles of these enzymes in cellular processes. Its unique structure also allows for modifications that can enhance its potency and selectivity .
Propriétés
Numéro CAS |
13351-02-5 |
|---|---|
Formule moléculaire |
C11H14ClN5 |
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14ClN5/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-4-7(12)6-8/h3-6H,1-2H3,(H4,13,14,15,16) |
Clé InChI |
AXIUXECRTOGILY-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=C(N=C(N1C2=CC(=CC=C2)Cl)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



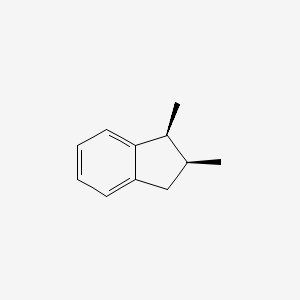


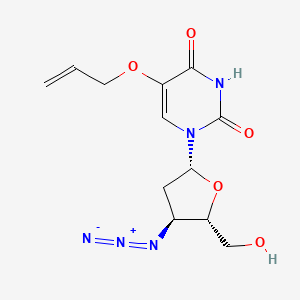
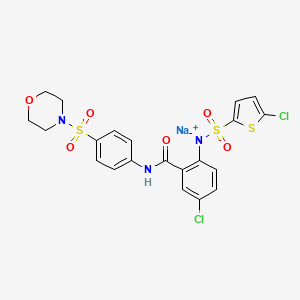
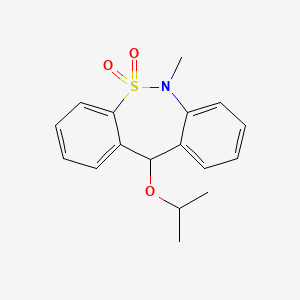


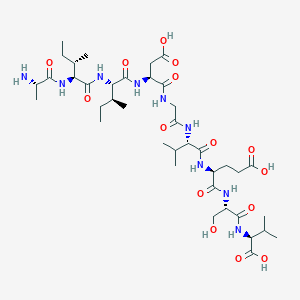



![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)
